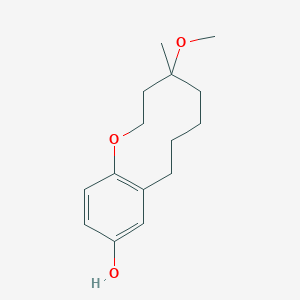
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-: is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol This compound is characterized by its unique structure, which includes a benzoxecin ring system with multiple substituents, including a methoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- typically involves the following steps:
Formation of the Benzoxecin Ring: The initial step involves the formation of the benzoxecin ring system. This can be achieved through a series of cyclization reactions, often starting from a suitable precursor such as a substituted phenol or aniline derivative.
Introduction of Substituents: The methoxy and methyl groups are introduced through specific substitution reactions. For example, the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Hydrogenation: The hexahydro portion of the compound indicates the presence of hydrogenated (saturated) carbon atoms. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and hydrogenation processes, as well as advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the specific functional groups targeted. For example, the methoxy group can be demethylated using reagents like boron tribromide (BBr3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of demethylated or reduced derivatives
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methyl-
- 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Ethoxy-4-Methyl-
Uniqueness
2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC 名称 |
4-methoxy-4-methyl-2,3,5,6,7,8-hexahydro-1-benzoxecin-10-ol |
InChI |
InChI=1S/C15H22O3/c1-15(17-2)8-4-3-5-12-11-13(16)6-7-14(12)18-10-9-15/h6-7,11,16H,3-5,8-10H2,1-2H3 |
InChI 键 |
YAEFQWBWTDNRNI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC2=C(C=CC(=C2)O)OCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


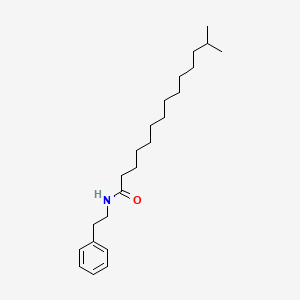
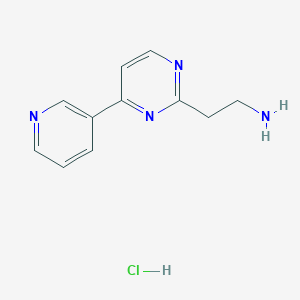
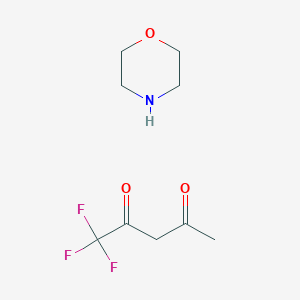
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
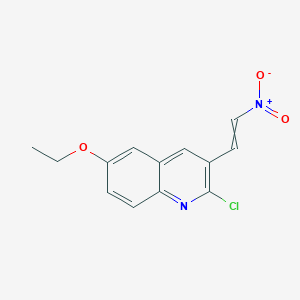
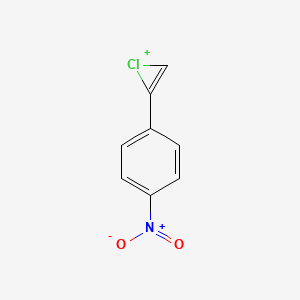
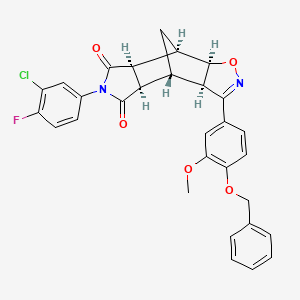
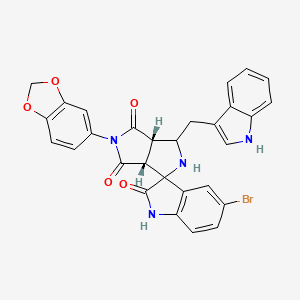
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
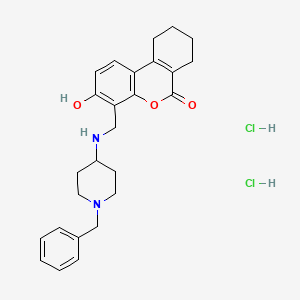


![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
